![molecular formula C22H22Cl4N4O B565285 Rimonabant-d10 Hydrochloride CAS No. 1044909-61-6](/img/structure/B565285.png)
Rimonabant-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rimonabant-d10 Hydrochloride is a deuterium-labeled form of Rimonabant Hydrochloride. It is a highly potent and selective antagonist of the central cannabinoid receptor 1 (CB1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Rimonabant, as well as its interactions with various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rimonabant-d10 Hydrochloride involves the incorporation of deuterium atoms into the Rimonabant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Rimonabant-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Weight Management and Metabolic Disorders
Rimonabant has primarily been investigated for its potential in weight management and improving metabolic disorders. Clinical trials have demonstrated that rimonabant can effectively reduce body weight and improve cardiometabolic risk factors in overweight and obese patients. For instance, in a multicenter trial involving 3,045 participants, treatment with 20 mg/d of rimonabant resulted in significant reductions in body weight (mean reduction of 6.3 kg) and waist circumference (6.1 cm) over one year compared to placebo .
Table 1: Clinical Trial Outcomes of Rimonabant
Study Name | Participants | Dose (mg/d) | Weight Loss (kg) | Waist Circumference Reduction (cm) |
---|---|---|---|---|
RIO-Europe | 1,507 | 20 | -6.5 | -6.4 |
RIO-Lipids | 1,036 | 20 | -6.3 | -6.1 |
RIO-North America | 3,045 | 20 | -6.3 | -6.1 |
These trials indicated that while rimonabant was effective in promoting weight loss, it also had associated psychiatric side effects such as anxiety and depression, leading to a higher dropout rate among participants .
Anti-Inflammatory Properties
Recent research has highlighted the anti-inflammatory effects of rimonabant-d10 Hydrochloride in various biological models. A study demonstrated that rimonabant reduced keratinocyte viability through apoptosis induction and exhibited significant anti-inflammatory activity in murine models .
Key Findings:
- Induction of Apoptosis: Rimonabant led to increased apoptosis markers such as Bax and decreased levels of Bcl-2 in keratinocytes.
- Inhibition of Inflammation: In vivo studies showed that topical application significantly reduced croton oil-induced ear dermatitis, indicating its potential as an anti-inflammatory agent.
Neuropharmacological Research
Rimonabant's effects on the central nervous system have also been a focus of research due to its role as a cannabinoid receptor antagonist. Studies have explored its implications for treating conditions related to obesity and anxiety disorders.
Case Study: Psychiatric Side Effects
The RIO studies collectively reported that while rimonabant was effective in weight loss, it also caused notable psychiatric side effects, including increased rates of anxiety and depression among users . This duality presents both opportunities for therapeutic applications and challenges regarding patient safety.
Wirkmechanismus
Rimonabant-d10 Hydrochloride exerts its effects by selectively antagonizing the central cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and other physiological processes. By blocking the CB1 receptor, this compound reduces appetite and food intake, leading to weight loss and improved metabolic profiles .
Vergleich Mit ähnlichen Verbindungen
Rimonabant Hydrochloride: The non-deuterated form of Rimonabant-d10 Hydrochloride, also a selective CB1 antagonist.
AM-251: Another CB1 receptor antagonist with similar pharmacological properties.
SR141716A: A compound structurally similar to Rimonabant, used in research to study the endocannabinoid system.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the development of new therapeutic agents targeting the cannabinoid receptors .
Biologische Aktivität
Rimonabant-d10 hydrochloride is a deuterated form of Rimonabant, a selective inverse agonist for the cannabinoid receptor type 1 (CB1). This compound has been studied for its potential therapeutic effects, particularly in the context of obesity and metabolic disorders. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and clinical findings.
Overview of this compound
- Chemical Structure : Rimonabant-d10 is characterized by the molecular formula C22H11D10Cl3N4O and has a molecular weight of 473.85 g/mol .
- Mechanism of Action : As a CB1 receptor antagonist, Rimonabant-d10 inhibits the action of endogenous cannabinoids, leading to various physiological effects. The compound has a high affinity for the CB1 receptor with a Ki value of 1.8 nM .
In Vitro Studies
- ACAT Inhibition : Rimonabant-d10 has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity in macrophages. The IC50 values for ACAT inhibition were reported at 2.9 μM in Raw264.7 macrophages and 1.5 μM for CHO-ACAT1 cells, indicating significant effects on lipid metabolism .
- Oxidative Stress Reduction : Studies have demonstrated that Rimonabant treatment reduces oxidative stress markers in aged animal models. For instance, it significantly increased heme oxygenase-1 (HO-1) levels and improved glutathione content, which are critical for cellular protection against oxidative damage .
In Vivo Studies
- Metabolic Effects : In obese Zucker rats, long-term treatment with Rimonabant (10 mg/kg) resulted in reduced serum levels of inflammatory markers such as RANTES and MCP-1, which are associated with metabolic syndrome . Additionally, it slowed weight gain and improved metabolic profiles over time.
- Clinical Trials : Phase III clinical trials involving Rimonabant hydrochloride indicated significant weight loss among participants treated with 20 mg/day over one year. Improvements were noted in waist circumference, lipid profiles (increased HDL cholesterol and decreased triglycerides), and glucose tolerance .
Case Studies
Case Study 1: Obesity Management
- Participants : Overweight/obese patients with dyslipidemia.
- Treatment : Rimonabant 20 mg/day plus lifestyle intervention.
- Results : Significant reductions in body weight (average loss of approximately 5-10% from baseline) and waist circumference were observed after one year. The study also reported a decrease in the incidence of metabolic syndrome among participants .
Case Study 2: Type 2 Diabetes
- Participants : Patients with type 2 diabetes inadequately controlled by metformin or sulfonylureas.
- Treatment : Randomized to receive either placebo or Rimonabant (5 mg or 20 mg/day).
- Results : The group receiving 20 mg/day showed greater reductions in HbA1c levels and improved cardiovascular risk factors compared to placebo .
Summary Table of Biological Effects
Biological Activity | In Vitro Findings | In Vivo Findings |
---|---|---|
CB1 Receptor Antagonism | Ki = 1.8 nM | Significant weight loss |
ACAT Inhibition | IC50 = 2.9 μM | Reduced inflammatory markers |
Oxidative Stress Reduction | Increased HO-1 levels | Improved glutathione content |
Metabolic Profile Improvement | N/A | Improved lipid profiles |
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOKXLUFHOBV-WSHLDYEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.